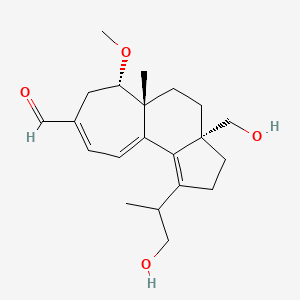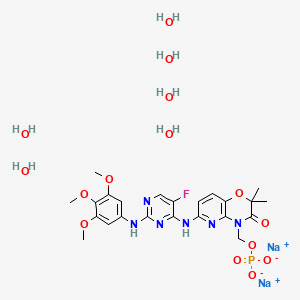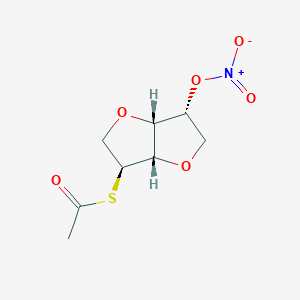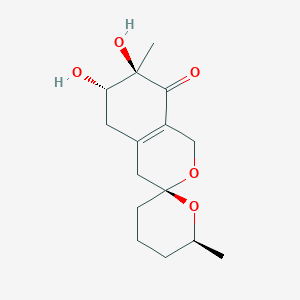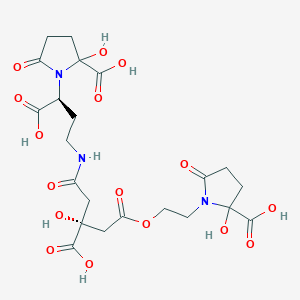
Achromobactin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Achromobactin is a natural product found in Dickeya chrysanthemi with data available.
Aplicaciones Científicas De Investigación
Role in Bacterial Virulence and Plant Infection
Achromobactin, a siderophore, plays a crucial role in the virulence of Erwinia chrysanthemi, a phytopathogenic bacterium. It allows the bacterium to acquire iron from plant tissues, aiding in its pathogenicity. This siderophore is synthesized under iron-limited conditions and contributes significantly to bacterial growth and infection in plants (Franza, Mahé, & Expert, 2004).
Insight into Siderophore Biosynthesis
Studies on AcsD, an enzyme involved in achromobactin biosynthesis, have provided valuable insights into siderophore biosynthesis. This understanding is not only crucial for potential therapeutic interventions but also highlights novel enzyme chemistries. AcsD catalyzes the enantioselective citrate desymmetrization, a key step in achromobactin biosynthesis (Schmelz et al., 2009).
Role in Iron Acquisition in Pseudomonas syringae
In Pseudomonas syringae pv. syringae, achromobactin is essential for iron acquisition under iron-limiting conditions. Genetic and biochemical studies have confirmed its production and provided insights into its biosynthetic pathway. This research has implications for understanding the role of siderophores in bacterial survival and virulence (Berti & Thomas, 2009).
Regulation of Achromobactin Biosynthesis
Achromobactin biosynthesis in Pseudomonas syringae pv. syringae is regulated by an extracytoplasmic function (ECF) sigma factor, AcsS. This regulatory mechanism has broader implications for understanding how bacterial cells adapt to varying iron availability, especially in plant-associated lifestyles (Greenwald et al., 2012).
Implications for Antibacterial Therapy
The synthesis of siderophores like achromobactin is a potential target for developing new antibacterial agents. Understanding the synthetic pathways and the role of specific enzymes in siderophore biosynthesis can inform the development of therapies targeting bacterial iron acquisition systems, crucial for their survival and pathogenicity (Gulick, 2009).
Propiedades
Nombre del producto |
Achromobactin |
|---|---|
Fórmula molecular |
C22H29N3O16 |
Peso molecular |
591.5 g/mol |
Nombre IUPAC |
1-[2-[(3R)-3-carboxy-5-[[(3S)-3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H29N3O16/c26-12(23-6-3-11(16(30)31)25-14(28)2-5-22(25,40)19(36)37)9-20(38,17(32)33)10-15(29)41-8-7-24-13(27)1-4-21(24,39)18(34)35/h11,38-40H,1-10H2,(H,23,26)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t11-,20+,21?,22?/m0/s1 |
Clave InChI |
JIVPNYWQBCSFIL-LUEMEQDGSA-N |
SMILES isomérico |
C1CC(N(C1=O)CCOC(=O)C[C@](CC(=O)NCC[C@@H](C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CC(N(C1=O)CCOC(=O)CC(CC(=O)NCCC(C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |
Sinónimos |
achromobactin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



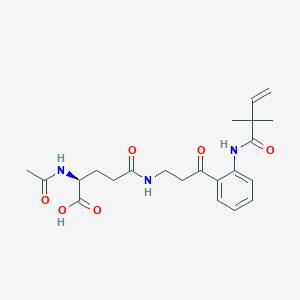
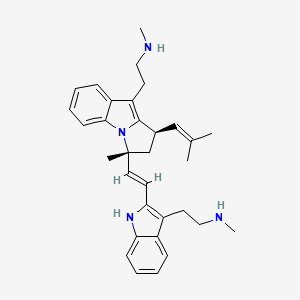
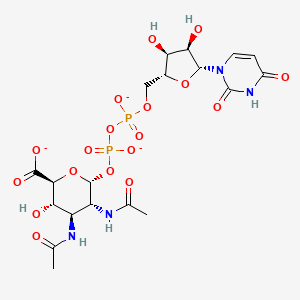
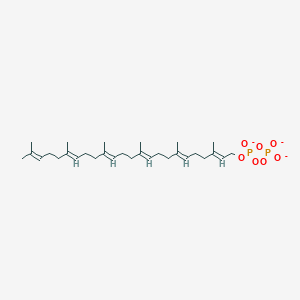
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)
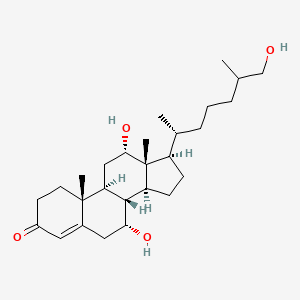
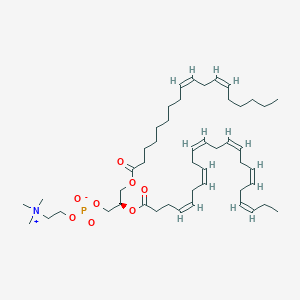
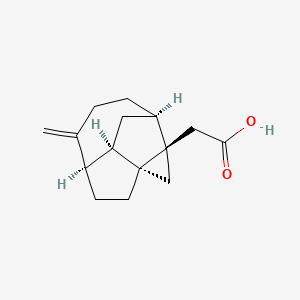
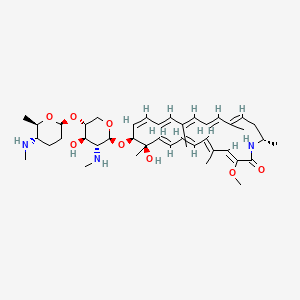
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)
